
N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide (also known as GW 501516 or Cardarine) is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It was first developed in the 1990s by pharmaceutical company GlaxoSmithKline (GSK) as a potential treatment for metabolic and cardiovascular diseases. However, due to its ability to enhance endurance and fat burning, it has gained popularity among athletes and bodybuilders as a performance-enhancing drug.
作用機序
N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide binds to the ligand-binding domain of PPARδ, inducing a conformational change that allows coactivator recruitment and subsequent gene transcription. The activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. It also downregulates genes involved in inflammation and lipid synthesis. The overall effect is an increase in energy metabolism and a decrease in inflammation and lipid accumulation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide has been shown to have several biochemical and physiological effects, including increased endurance, improved insulin sensitivity, reduced inflammation, and enhanced fat burning. It has also been shown to improve lipid profiles, reduce the risk of atherosclerosis, and protect against liver damage.
実験室実験の利点と制限
The advantages of using N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide in lab experiments include its well-established synthesis method, its ability to activate PPARδ selectively, and its potential therapeutic effects in various diseases. However, its use in lab experiments is limited by its potential side effects, including an increased risk of cancer and liver damage, and its classification as a performance-enhancing drug by anti-doping agencies.
将来の方向性
Future research on N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide could focus on its potential therapeutic effects in specific diseases, such as diabetes, obesity, and cancer. It could also investigate its safety and long-term effects in humans, as well as its potential use as a performance-enhancing drug in athletes. Finally, it could explore the development of new PPARδ agonists with improved selectivity and safety profiles.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide involves several steps, including the reaction between 5-chloro-2-methoxybenzoic acid and thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-methylaminobenzamide in the presence of a base to obtain the final product. The synthesis method has been well-established and is widely used in both academic and industrial settings.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide has been extensively studied for its potential therapeutic effects in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates the expression of genes involved in energy metabolism and inflammation. The activation of PPARδ leads to an increase in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which can improve insulin sensitivity, reduce inflammation, and enhance endurance.
特性
製品名 |
N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide |
|---|---|
分子式 |
C15H14ClNO2 |
分子量 |
275.73 g/mol |
IUPAC名 |
N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-10-4-3-5-11(8-10)15(18)17-13-9-12(16)6-7-14(13)19-2/h3-9H,1-2H3,(H,17,18) |
InChIキー |
CYNTXZLFTPCBBT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



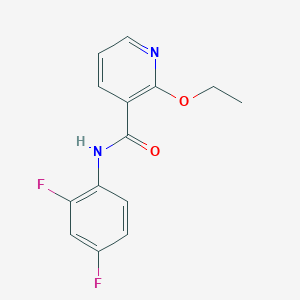

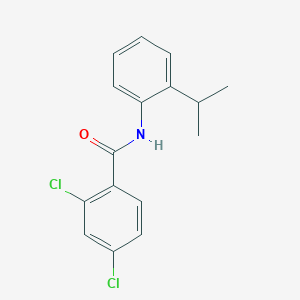
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B270723.png)
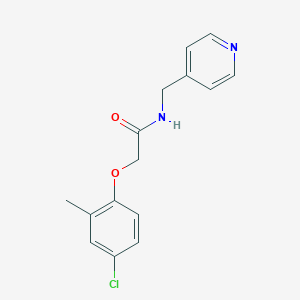
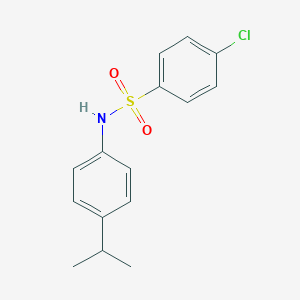
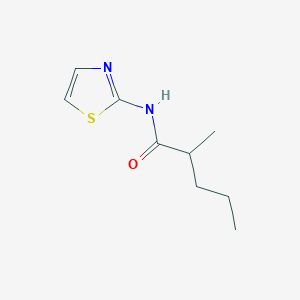

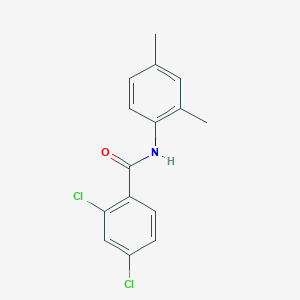
![Ethyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B270733.png)
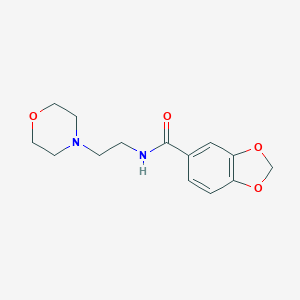
methanone](/img/structure/B270740.png)

